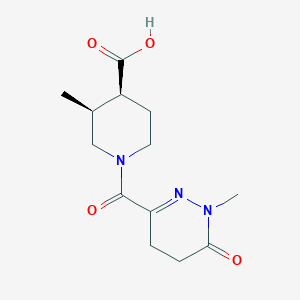![molecular formula C11H19NO4 B7340127 3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340127.png)
3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid, also known as MIPC, is a cyclic amino acid derivative that has been extensively studied for its potential therapeutic applications. MIPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The mechanism of action of 3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA repair. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, inhibit the proliferation of cancer cells, and induce apoptosis in tumor cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins. Additionally, this compound has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
实验室实验的优点和局限性
3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. This compound also exhibits a range of biochemical and physiological effects, making it a versatile compound for various research applications. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it may exhibit side effects that are not yet known.
未来方向
There are several future directions for research on 3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could focus on identifying new therapeutic applications for this compound, particularly in the treatment of infectious diseases and cancer. Additionally, future research could investigate the potential side effects of this compound and develop strategies to mitigate them.
合成方法
The synthesis of 3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-(2-propynyl)glycine ethyl ester, followed by the addition of 2-propan-2-yloxyacetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield this compound in high purity and yield.
科学研究应用
3-[Methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
属性
IUPAC Name |
3-[methyl-(2-propan-2-yloxyacetyl)amino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)16-6-10(13)12(3)9-4-8(5-9)11(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWGUULACENTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N(C)C1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,4S)-3-methyl-1-[1-(pyrrolidine-1-carbonyl)piperidine-4-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7340045.png)

![(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7340058.png)
![(3S,4S)-3-methyl-1-[3-(trifluoromethyl)cyclohexanecarbonyl]piperidine-4-carboxylic acid](/img/structure/B7340065.png)
![2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid](/img/structure/B7340082.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340088.png)
![3-[Cyclopent-3-ene-1-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340104.png)
![3-[Bicyclo[2.2.1]hept-5-ene-2-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340108.png)
![3-[[2-(2,4-Difluorophenyl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340109.png)
![3-[Methyl(7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340115.png)
![3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340132.png)
![3-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7340138.png)
![3-[(2-Ethylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340140.png)
![3-[Bicyclo[4.1.0]heptane-2-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340145.png)
